N-hydroxyquinoline-2-carboxamide
Overview
Description
N-hydroxyquinoline-2-carboxamide is a chemical compound with the molecular formula C10H8N2O2. It is known for its unique structure, which includes a quinoline ring fused with a carboxamide group and an N-hydroxy substituent.
Scientific Research Applications
N-hydroxyquinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
N-Hydroxy-2-quinolinecarboxamide is a derivative of 8-Hydroxyquinoline, a privileged structure known to bind to a diverse range of targets with high affinities . .
Mode of Action
It’s worth noting that 8-hydroxyquinoline derivatives, which n-hydroxy-2-quinolinecarboxamide is part of, have been found to interact with their targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
8-hydroxyquinoline derivatives have been reported to exhibit a rich diversity of biological properties , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
8-hydroxyquinoline derivatives have been found to exhibit excellent cell permeability and in vitro adme properties , which could potentially apply to N-Hydroxy-2-quinolinecarboxamide.
Result of Action
8-hydroxyquinoline derivatives have been reported to have a broad-ranging pharmacological potential , suggesting that N-Hydroxy-2-quinolinecarboxamide may have similar effects.
Action Environment
The lipophilicity of anti-tb derivatives has been proposed to have a positive correlation with their anti-tb activity , suggesting that the lipophilicity of N-Hydroxy-2-quinolinecarboxamide could potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
N-hydroxyquinoline-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit tyrosine kinase, an enzyme involved in the regulation of cell division and growth . Additionally, this compound interacts with cannabinoid receptor 2 (CB2R), acting as a high-affinity ligand . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic potential in treating diseases such as cancer and inflammation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by down-regulating Bcl-2 and up-regulating Bax and Caspase-3 . This compound also influences cell signaling pathways, particularly those involved in immune responses. For example, it activates natural killer (NK) cells via the aryl hydrocarbon receptor, enhancing their cytotoxicity against tumor cells . Furthermore, this compound affects gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits tyrosine kinase by binding to its active site, preventing the phosphorylation of target proteins . Additionally, this compound activates the aryl hydrocarbon receptor, leading to the up-regulation of DNAM-1 on NK cells . These molecular interactions result in the modulation of various biochemical pathways, contributing to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that this compound can sustain its therapeutic effects, particularly in inhibiting cancer cell proliferation and modulating immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown significant therapeutic potential, particularly in reducing tumor growth and enhancing immune responses . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes metabolic activation through hydroxylation by cytochrome P450 enzymes, followed by conjugation reactions such as acetylation and sulfation . These metabolic processes influence the compound’s bioavailability and activity, affecting its therapeutic potential. Additionally, this compound can modulate metabolic flux and metabolite levels, contributing to its diverse biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in various tissues, including the liver and kidneys . Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can localize to various cellular compartments, including the cytoplasm and nucleus . The compound’s localization is directed by targeting signals and post-translational modifications, such as phosphorylation and acetylation. These modifications can affect its interaction with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxyquinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the N-hydroxy group. The process can be summarized as follows :
Starting Material: Quinoline-2-carboxylic acid
Reagent: Hydroxylamine hydrochloride
Conditions: Acidic medium (e.g., hydrochloric acid)
Product: this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-hydroxyquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form quinoline-2-carboxamide N-oxide.
Reduction: The compound can be reduced to form quinoline-2-carboxamide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinoline-2-carboxamide N-oxide
Reduction: Quinoline-2-carboxamide
Substitution: Substituted quinoline-2-carboxamides
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-carboxamide
- 8-Hydroxyquinoline
- Quinoline-2-carboxylic acid
Uniqueness
N-hydroxyquinoline-2-carboxamide is unique due to its N-hydroxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-hydroxyquinoline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(12-14)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,14H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBGLCXAYWCPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190624 | |
Record name | 2-Quinolinecarboxamide, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37137-42-1 | |
Record name | N-Hydroxy-2-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37137-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Quinolinecarboxamide, N-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037137421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Quinolinecarboxamide, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hydroxyquinoline-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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